molecular formula C10H14N4O2 B8471219 5-Nitro-2-(piperazin-1-yl)benzenamine

5-Nitro-2-(piperazin-1-yl)benzenamine

Cat. No. B8471219
M. Wt: 222.24 g/mol
InChI Key: RSZNXJKXUCONRB-UHFFFAOYSA-N
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Patent
US08420640B2

Procedure details

A solution of 2-fluoro-5-nitrobenzenamine (0.50 g, 3.2 mmol) and piperazine (0.83 g, 9.6 mmol) in 15 ml NMP was heated at 100° C. for 16 hours. The reaction was quenched with 100 ml water. Red solids were filtered and dried under high vacuum. 5-Nitro-2-(piperazin-1-yl)benzenamine (0.50 g, 70%) was obtained by crystallization in acetyl acetate and hexanes. 1H NMR (500 MHz, DMSO-d6) δ (ppm) 2.23 (s, 1H), 2.86 (m, 8H), 5.26 (s, 2H), 6.98 (d, J=8.7 Hz, 1H), 7.45 (dd, J=8.7, 2.8 Hz, 1H), 7.54 (d, J=8.7 Hz, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[NH2:11].[NH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>CN1C(=O)CCC1>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([N:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)=[C:3]([NH2:11])[CH:4]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])N
Name
Quantity
0.83 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
15 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 100 ml water
FILTRATION
Type
FILTRATION
Details
Red solids were filtered
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=C(C1)N)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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